N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
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Overview
Description
N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide: is an organic compound that features both phenoxy and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide typically involves the reaction of 4-phenoxyaniline with 4-(trifluoromethoxy)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and trifluoromethoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings, adhesives, and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide involves its interaction with specific molecular targets. The phenoxy and trifluoromethoxy groups can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- N-(4-phenoxyphenyl)-3-[4-methoxyphenyl]acrylamide
- N-(4-phenoxyphenyl)-3-[4-chlorophenyl]acrylamide
- N-(4-phenoxyphenyl)-3-[4-fluorophenyl]acrylamide
Uniqueness: N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule in various applications.
Properties
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO3/c23-22(24,25)29-20-11-6-16(7-12-20)8-15-21(27)26-17-9-13-19(14-10-17)28-18-4-2-1-3-5-18/h1-15H,(H,26,27)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJPRNFHDFOOC-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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